molecular formula C27H33NO8 B046427 Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate CAS No. 116409-00-8

Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate

Cat. No. B046427
M. Wt: 499.6 g/mol
InChI Key: AYIQTEGLGSNULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate, also known as CDM-11, is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties.

Mechanism Of Action

The exact mechanism of action of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is not fully understood. However, it is believed that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate inhibits the activity of certain enzymes involved in cancer cell growth and survival. Additionally, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate may induce DNA damage in cancer cells, leading to cell death.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has also been studied for its potential effects on the central nervous system. In vitro studies have shown that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.

Advantages And Limitations For Lab Experiments

One advantage of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is its potential as an anti-cancer agent. However, one limitation is that the exact mechanism of action is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate in vivo.

Future Directions

There are several potential future directions for research on Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate and its potential as a treatment for cancer and neurodegenerative diseases. Finally, research on the safety and efficacy of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate in vivo is needed to determine its potential as a therapeutic agent.

Synthesis Methods

Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 3,4,5-trimethoxyphenyl-ethanol. This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid to form the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with 7-hydroxy-4-methylcoumarin in the presence of sodium hydride to form Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate.

Scientific Research Applications

Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has been studied for its potential pharmacological properties, particularly as an anti-cancer agent. In vitro studies have shown that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

116409-00-8

Product Name

Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate

Molecular Formula

C27H33NO8

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate

InChI

InChI=1S/C27H33NO8/c1-6-33-26(29)24-23(16-11-21(30-3)25(32-5)22(12-16)31-4)17-13-19-20(35-15-34-19)14-18(17)36-27(24,2)28-9-7-8-10-28/h11-14,23-24H,6-10,15H2,1-5H3

InChI Key

AYIQTEGLGSNULP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CCOC(=O)C1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C(=C5)OC)OC)OC

synonyms

Ethyl 7,8-dihydro-6-methyl-6-(1-pyrrolidinyl)-8-(3,4,5-trimethoxypheny l)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-7-carboxylate

Origin of Product

United States

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